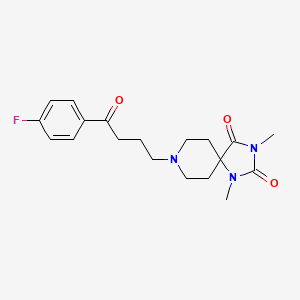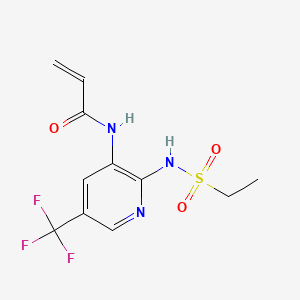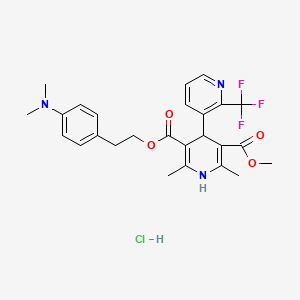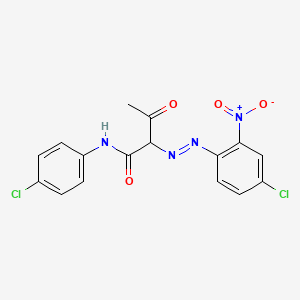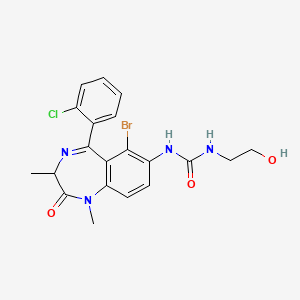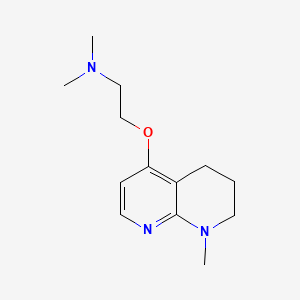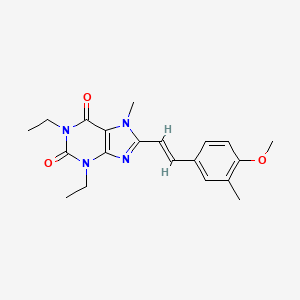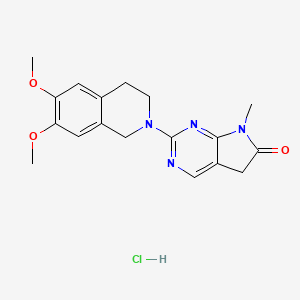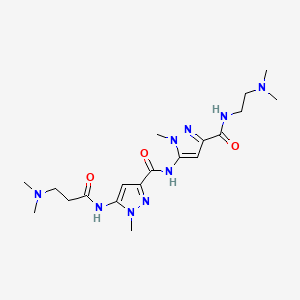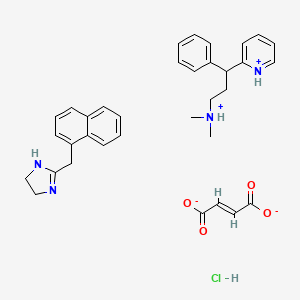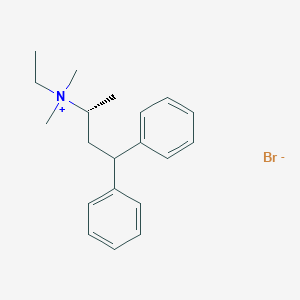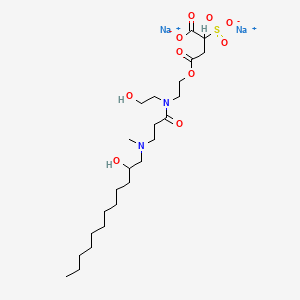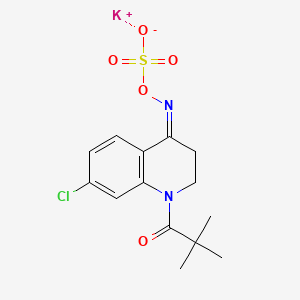
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound It is characterized by the presence of a hydroxylamine group, a sulfonic acid group, and a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinoline derivative, the introduction of the hydroxylamine group, and the sulfonation process. Each step requires specific reagents and conditions, such as:
Formation of Quinoline Derivative: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Hydroxylamine Group: This can be achieved through the reaction of the quinoline derivative with hydroxylamine hydrochloride in the presence of a base.
Sulfonation Process: The final step involves the reaction of the intermediate with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound or its derivatives could be explored for their therapeutic potential, such as antimicrobial or anticancer properties.
Industry: It may find applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Biological Activity: If the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential metabolic pathways.
Chemical Reactions: In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine-O-sulfonic acid: A simpler analog without the quinoline derivative.
Quinoline Derivatives: Compounds like chloroquine or quinine, which have similar structural features.
Sulfonic Acid Derivatives: Compounds such as sulfanilic acid or methanesulfonic acid.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt lies in its complex structure, which combines multiple functional groups and a quinoline derivative. This complexity may confer unique chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Propriétés
Numéro CAS |
114427-40-6 |
|---|---|
Formule moléculaire |
C14H16ClKN2O5S |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
potassium;[(Z)-[7-chloro-1-(2,2-dimethylpropanoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H17ClN2O5S.K/c1-14(2,3)13(18)17-7-6-11(16-22-23(19,20)21)10-5-4-9(15)8-12(10)17;/h4-5,8H,6-7H2,1-3H3,(H,19,20,21);/q;+1/p-1/b16-11-; |
Clé InChI |
CTHXVRFWCPJQOD-MWVRIADDSA-M |
SMILES isomérique |
CC(C)(C)C(=O)N1CC/C(=N/OS(=O)(=O)[O-])/C2=C1C=C(C=C2)Cl.[K+] |
SMILES canonique |
CC(C)(C)C(=O)N1CCC(=NOS(=O)(=O)[O-])C2=C1C=C(C=C2)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


